Ethyl quinuclidine-4-carboxylate hydrochloride
CAS No.: 22766-67-2
Cat. No.: VC2890447
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22766-67-2 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H |
| Standard InChI Key | LDGRWAASJLSZMG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C12CCN(CC1)CC2.Cl |
| Canonical SMILES | CCOC(=O)C12CCN(CC1)CC2.Cl |
Introduction
Ethyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . It is recognized for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound serves as a reagent in synthesizing aminoquinuclidine derivatives, which are crucial intermediates in pharmaceutical and agrochemical production .
Synthesis Methods
The synthesis of ethyl quinuclidine-4-carboxylate hydrochloride involves the esterification of quinuclidine-4-carboxylic acid with ethanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production follows similar synthetic routes but on a larger scale, utilizing batch or continuous reactors and purification steps like crystallization to ensure product purity.
Chemical Reactions and Applications
Ethyl quinuclidine-4-carboxylate hydrochloride undergoes various chemical reactions, including substitution, hydrolysis, and reduction. These reactions lead to the formation of substituted quinuclidine derivatives and alcohols.
| Reaction Type | Conditions | Products |
|---|---|---|
| Substitution | Nucleophiles (amines/thiols) with a base | Substituted quinuclidine derivatives |
| Hydrolysis | Acidic/basic conditions (HCl/NaOH) | Quinuclidine-4-carboxylic acid |
| Reduction | Reducing agents (LiAlH4/NaBH4) | Quinuclidine-4-methanol |
Biological Activity and Research Findings
Ethyl quinuclidine-4-carboxylate hydrochloride is studied for its potential biological activities, including its effects on neurotransmitter systems. It may modulate the activity of neurotransmitter receptors, particularly those involving acetylcholine, which is essential for cognitive functions. Research indicates potential therapeutic applications, especially in treating neurodegenerative diseases like Alzheimer’s.
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